Cas no 1019477-18-9 ({2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine)
{2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- {2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine
- 1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]propan-2-ol
- 2-Propanol, 1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]-
- {2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine
-
- Inchi: 1S/C11H14F3NO2/c1-15-6-8(16)7-17-10-5-3-2-4-9(10)11(12,13)14/h2-5,8,15-16H,6-7H2,1H3
- InChI Key: BYKGDONZKFTWKH-UHFFFAOYSA-N
- SMILES: C(NC)C(O)COC1=CC=CC=C1C(F)(F)F
Computed Properties
- Exact Mass: 249.097663g/mol
- Monoisotopic Mass: 249.097663g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 249.23g/mol
- XLogP3: 2.1
- Topological Polar Surface Area: 41.5Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 366.8±42.0 °C at 760 mmHg
- Flash Point: 175.6±27.9 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
{2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
{2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H954325-25mg |
{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine |
1019477-18-9 | 25mg |
$ 70.00 | 2022-06-04 | ||
| TRC | H954325-50mg |
{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine |
1019477-18-9 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H954325-250mg |
{2-Hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}(methyl)amine |
1019477-18-9 | 250mg |
$ 365.00 | 2022-06-04 | ||
| Enamine | EN300-53813-0.05g |
1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]propan-2-ol |
1019477-18-9 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
| Enamine | EN300-53813-0.1g |
1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]propan-2-ol |
1019477-18-9 | 95.0% | 0.1g |
$132.0 | 2025-02-20 | |
| Enamine | EN300-53813-0.25g |
1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]propan-2-ol |
1019477-18-9 | 95.0% | 0.25g |
$188.0 | 2025-02-20 | |
| Enamine | EN300-53813-0.5g |
1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]propan-2-ol |
1019477-18-9 | 95.0% | 0.5g |
$353.0 | 2025-02-20 | |
| Enamine | EN300-53813-1.0g |
1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]propan-2-ol |
1019477-18-9 | 95.0% | 1.0g |
$470.0 | 2025-02-20 | |
| Enamine | EN300-53813-2.5g |
1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]propan-2-ol |
1019477-18-9 | 95.0% | 2.5g |
$923.0 | 2025-02-20 | |
| Enamine | EN300-53813-5.0g |
1-(methylamino)-3-[2-(trifluoromethyl)phenoxy]propan-2-ol |
1019477-18-9 | 95.0% | 5.0g |
$1364.0 | 2025-02-20 |
{2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on {2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine
Introduction to {2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine (CAS No. 1019477-18-9)
{2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine (CAS No. 1019477-18-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its unique structural features, including a hydroxy group, a trifluoromethyl-substituted phenoxy group, and a methylamine moiety. These functional groups contribute to its potential biological activities and make it an interesting candidate for various applications in drug discovery and development.
The hydroxy group in {2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine plays a crucial role in its solubility and reactivity. Hydroxyl groups are known to enhance the polarity and hydrogen-bonding capabilities of molecules, which can influence their interactions with biological targets. In the context of drug design, this can lead to improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity.
The trifluoromethyl group is another key feature of this compound. Trifluoromethylated compounds are widely used in medicinal chemistry due to their unique electronic and steric properties. The presence of a trifluoromethyl group can significantly alter the lipophilicity and metabolic stability of a molecule, making it more resistant to enzymatic degradation. This property is particularly valuable in the development of drugs that need to maintain their integrity over extended periods within the body.
The phenoxy group in {2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine adds aromatic character to the molecule, which can influence its binding affinity to specific receptors or enzymes. Aromatic rings are known for their ability to form π-π interactions with other aromatic residues in proteins, which can enhance the potency and selectivity of a drug candidate.
The methylamine moiety is a common functional group in many bioactive compounds. Methylamines can participate in various chemical reactions, including nucleophilic substitution and amine alkylation. In the context of drug design, this functional group can be used to modulate the basicity and lipophilicity of a molecule, which are important factors in determining its pharmacological profile.
Recent studies have explored the potential therapeutic applications of {2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine. One notable area of research is its activity as an inhibitor of specific enzymes involved in disease pathways. For example, preliminary data suggest that this compound may exhibit inhibitory effects on certain kinases, which are key targets in cancer therapy. Kinase inhibitors have shown promise in clinical trials for treating various types of cancer by blocking the abnormal signaling pathways that drive tumor growth.
In addition to its potential as an enzyme inhibitor, {2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine has also been investigated for its anti-inflammatory properties. Chronic inflammation is a contributing factor in many diseases, including cardiovascular disease, neurodegenerative disorders, and autoimmune conditions. Compounds with anti-inflammatory activity can help mitigate the progression of these diseases by reducing inflammation-mediated tissue damage.
The safety profile of {2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine is another important consideration in its development as a therapeutic agent. Preclinical studies have evaluated its toxicity and pharmacokinetic properties in various animal models. These studies have generally shown favorable results, with low toxicity levels and good bioavailability. However, further research is needed to fully understand its safety profile and potential side effects in humans.
In conclusion, {2-Hydroxy-3-2-(trifluoromethyl)phenoxypropyl}(methyl)amine (CAS No. 1019477-18-9) represents a promising compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into its biological activities and therapeutic potential. Ongoing studies will continue to elucidate the full range of benefits and challenges associated with this compound, paving the way for its potential use in treating various diseases.
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